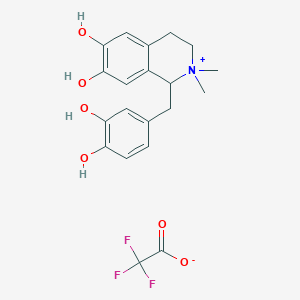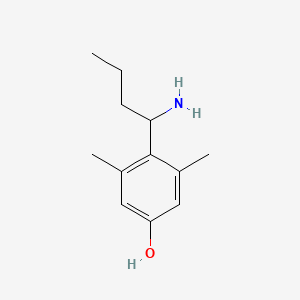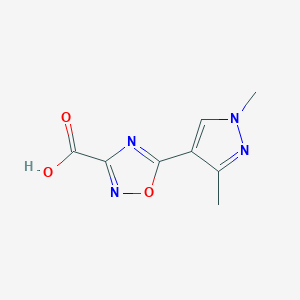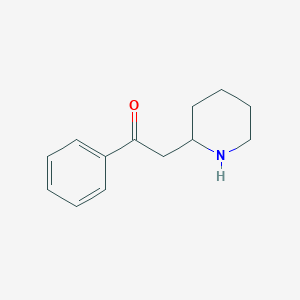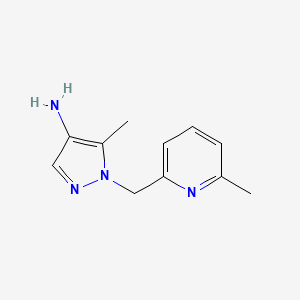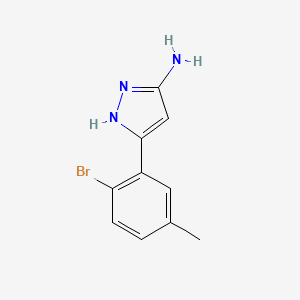
5-(2-bromo-5-methylphenyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-BROMO-5-METHYLPHENYL)-1H-PYRAZOL-5-AMINE is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromo and methyl group on the phenyl ring, which is attached to the pyrazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-BROMO-5-METHYLPHENYL)-1H-PYRAZOL-5-AMINE typically involves the reaction of 2-bromo-5-methylphenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and automated purification systems can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-(2-BROMO-5-METHYLPHENYL)-1H-PYRAZOL-5-AMINE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction Reactions: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, methanol).
Major Products Formed
Substitution Reactions: Formation of substituted pyrazoles with various functional groups.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of amines from nitro groups.
科学的研究の応用
3-(2-BROMO-5-METHYLPHENYL)-1H-PYRAZOL-5-AMINE has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe for studying enzyme mechanisms and as a ligand in the development of metal-based drugs.
作用機序
The mechanism of action of 3-(2-BROMO-5-METHYLPHENYL)-1H-PYRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methyl groups on the phenyl ring can enhance the compound’s binding affinity to these targets. The pyrazole core can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
- 2-Bromo-5-methylphenylhydrazine
- 5-Bromo-2-methylphenol
- 2-Bromo-5-methylpyridine
Uniqueness
3-(2-BROMO-5-METHYLPHENYL)-1H-PYRAZOL-5-AMINE is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H10BrN3 |
|---|---|
分子量 |
252.11 g/mol |
IUPAC名 |
5-(2-bromo-5-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3/c1-6-2-3-8(11)7(4-6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |
InChIキー |
RHERHIVPVWVDLT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Br)C2=CC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


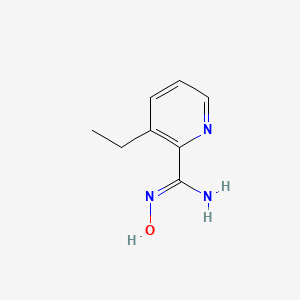
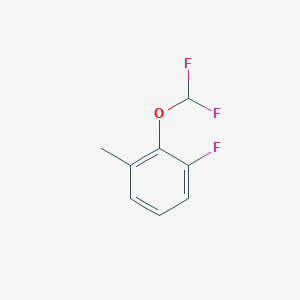
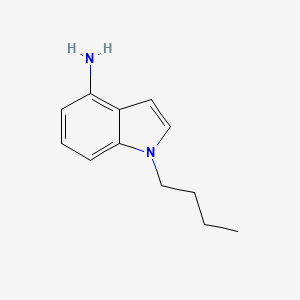
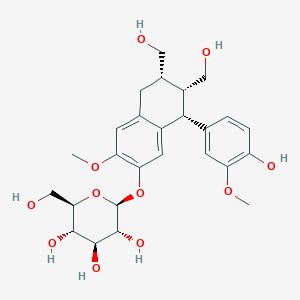
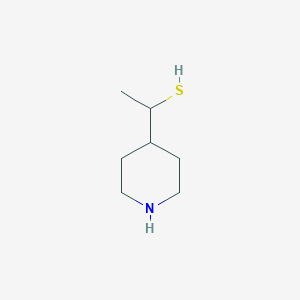
![Benzoxazole, 2-[(difluoromethyl)thio]-](/img/structure/B15239973.png)
![(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B15239986.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B15239992.png)
![Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate](/img/structure/B15239993.png)
